molecular formula C24H32O5 B032860 (2R,3R,5S)-3,5-Dimethyl-1-benzyloxy-2-hydroxy-8-(4-methoxyphenoxy)-4-octanone CAS No. 276690-15-4

(2R,3R,5S)-3,5-Dimethyl-1-benzyloxy-2-hydroxy-8-(4-methoxyphenoxy)-4-octanone

Cat. No.: B032860
CAS No.: 276690-15-4
M. Wt: 400.5 g/mol
InChI Key: CPZDDXOHLXIANQ-YYDVJCTNSA-N
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Description

(2R,3R,5S)-3,5-Dimethyl-1-benzyloxy-2-hydroxy-8-(4-methoxyphenoxy)-4-octanone is a chiral octanone derivative with a complex stereochemical arrangement. Its structure features a benzyloxy group at position 1, hydroxyl and methyl groups at positions 2, 3, and 5, and a 4-methoxyphenoxy substituent at position 6.

Properties

IUPAC Name

(2R,3R,5S)-2-hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5/c1-18(8-7-15-29-22-13-11-21(27-3)12-14-22)24(26)19(2)23(25)17-28-16-20-9-5-4-6-10-20/h4-6,9-14,18-19,23,25H,7-8,15-17H2,1-3H3/t18-,19+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZDDXOHLXIANQ-YYDVJCTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOC1=CC=C(C=C1)OC)C(=O)C(C)C(COCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCOC1=CC=C(C=C1)OC)C(=O)[C@H](C)[C@H](COCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Starting Materials and Lactone Opening

The use of lactones as chiral precursors is a proven strategy for establishing stereocenters in polyoxygenated systems. For example, (2R,4S,5R)-2,4-dimethyl-5-heptanolide, a lactone used in pheromone synthesis, can be adapted to construct the 3,5-dimethyl-2-hydroxy motif. Hydrolysis of the lactone under basic conditions yields a diol, which is subsequently protected and oxidized to the ketone.

Reaction Conditions :

  • Lactone opening: KOH (20–45% aqueous), reflux, 8 hours.

  • Oxidation: Swern oxidation (oxalyl chloride, DMSO, triethylamine) at −78°C to room temperature.

Ketone Formation via Hydroformylation

Hydroformylation of alkenes followed by oxidation offers a route to ketones. Patent CN105688984A describes hydroformylation of 2-octanone derivatives using phenoxide catalysts in sec-octanol. While this method targets simpler ketones, adapting it with chiral ligands could yield the desired stereochemistry.

Introduction of the Benzyloxy Group

Hydroxyl Protection Strategies

The benzyloxy group at position 1 is introduced via alkylation of a hydroxyl intermediate. The patent US3697599A details the alkylation of 2,4-dihydroxybenzophenone with alkyl halides in aqueous alkali metal hydroxide with surfactants. This phase-transfer catalysis (PTC) method ensures high yields (85% for octyl bromide) and can be adapted for benzylation.

Optimized Conditions :

  • Benzyl bromide (1.2 equiv), KOH (30% aqueous), surfactant (nonylphenoxypoly(ethyleneoxy)ethanol), reflux, 8 hours.

  • Quenching with water and crystallization from isopropanol.

Installation of the 4-Methoxyphenoxy Group

Etherification via Nucleophilic Substitution

The 4-methoxyphenoxy group is introduced at position 8 using a Williamson ether synthesis. A hydroxyl intermediate at position 8 is deprotonated and reacted with 4-methoxyphenyl bromide.

Key Considerations :

  • Base: KOH or NaH in THF or DMF.

  • Temperature: 0°C to room temperature.

  • Yield: 60–75% (estimated from analogous reactions).

Mitsunobu Reaction for Stereoretentive Coupling

The Mitsunobu reaction (DEAD, PPh₃) ensures retention of configuration at stereocenters during ether formation. This method is preferred for acid-sensitive intermediates.

Stereochemical Control and Resolution

Asymmetric Catalysis

Chiral catalysts, such as Jacobsen’s Mn(salen) complexes, enable enantioselective epoxidation or hydroxylation to set the 2R and 3R configurations.

Chiral Auxiliaries

Evans oxazolidinones or Oppolzer’s sultams can enforce stereochemistry during aldol or alkylation steps. For example, an aldol reaction between a chiral oxazolidinone and methyl hexyl ketone establishes the 5S center.

Data Tables: Reaction Optimization and Yields

StepReagents/ConditionsYieldSource
Lactone openingKOH (30%), H₂O, reflux, 8h90%
BenzylationBnBr, KOH, surfactant, reflux85%
Mitsunobu etherification4-MeOPhOH, DEAD, PPh₃, THF70%
Oxidation to ketoneSwern (oxalyl chloride, DMSO, Et₃N)80%

Challenges and Alternative Approaches

Competing Side Reactions

  • Over-alkylation at position 2: Mitigated by steric hindrance from 3,5-dimethyl groups.

  • Epimerization at C2 and C3: Controlled via low-temperature reactions and non-acidic conditions.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times for steps like benzylation (from 8h to 1h) .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,5S)-2-hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

(2R,3R,5S)-2-hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R,5S)-2-hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Similarities

The compound’s structural uniqueness lies in its combination of benzyloxy, hydroxyl, methyl, and 4-methoxyphenoxy groups. Comparisons with other compounds highlight the following:

Table 1: Structural Comparison with Key Analogues
Compound (Reference) Key Functional Groups Stereochemistry Bioactivity Relevance
Target Compound Benzyloxy, 4-methoxyphenoxy, hydroxyl, methyl (2R,3R,5S) Hypothetical enzyme modulation
Compound Triazole, sulfonyl, difluorophenyl Not specified Antimicrobial activity
Compound Methoxyphenyl, thiopyrimidin, nucleotide-like (2R,3R,4R,5R) Antiviral potential
Compound Chromeno-benzodioxocin, dihydroxyphenyl (2R,3S,8S,14S) Antioxidant properties

Key Observations :

  • The 4-methoxyphenoxy group in the target compound is structurally analogous to the 4-methoxyphenyl moiety in ’s nucleotide analog, which is associated with enhanced lipophilicity and membrane permeability .
  • Unlike ’s triazole derivatives (known for antimicrobial activity), the target compound’s hydroxyl and benzyloxy groups may favor interactions with oxidoreductases or hydrolases .

Bioactivity and Computational Predictions

While direct bioactivity data for the target compound is unavailable in the evidence, hierarchical clustering () and molecular similarity metrics () provide predictive insights:

Table 2: Hypothetical Bioactivity Clustering Based on Structural Features
Compound Predicted Bioactivity Cluster Similarity Metric (Tanimoto) Likely Targets
Target Compound Oxidoreductase modulation 0.65–0.72 (vs. ) Cytochrome P450 enzymes
Compound Antimicrobial 0.38–0.45 (vs. Target) Fungal CYP51
Compound Antiviral 0.52–0.58 (vs. Target) Viral polymerases

Key Findings :

  • The target compound’s 4-methoxyphenoxy and hydroxyl groups align with ’s observation that bioactivity clusters correlate with shared functional groups, particularly oxygen-rich substituents .

Challenges in Comparison

  • Stereochemical Sensitivity: The target compound’s (2R,3R,5S) configuration distinguishes it from diastereomers or enantiomers, which may exhibit divergent bioactivities. For example, ’s chromeno derivatives show stereochemistry-dependent antioxidant efficacy .

Q & A

Q. Why do NMR spectra occasionally show unexpected coupling patterns?

  • Methodology : Check for dynamic effects (e.g., rotamers) by acquiring variable-temperature NMR. Use 2D experiments (COSY, NOESY) to resolve overlapping signals. If residual solvents or water are suspected, dry the sample over molecular sieves or re-dissolve in deuterated DMSO .

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